2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid
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Description
2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid (DMDHCB) is a novel synthetic organic compound that has been studied extensively as a potential drug candidate for various medical applications. It has a unique chemical structure that contains a benzothiazole ring, a furo[3,2-e] ring, and a carboxylic acid side chain. DMDHCB has been studied for its potential as an anti-inflammatory, anticonvulsant, and anti-cancer agent.
Scientific Research Applications
Hydrogen Bonded Supramolecular Networks
One study discusses the hydrogen-bonded supramolecular networks in organic acid–base salts, particularly focusing on compounds assembled from 5,7-dimethyl-1,8-naphthyridine-2-amine with various carboxylic acids. These structures demonstrate how weak noncovalent interactions, such as hydrogen bonding, play a crucial role in forming stable supramolecular architectures, which could be relevant for designing materials with specific properties (Jin et al., 2011).
Sensing and Photophysical Properties
Another area of research involves benzothiazole derivatives, which have been shown to exhibit significant photophysical properties. A study on benzothiazole-based AIEgens (Aggregation-Induced Emission Luminogens) highlighted their application in sensing, demonstrating how structural modifications can impact their emission properties and sensing capabilities. This could suggest potential research directions for developing new sensors or materials for detecting environmental or biological changes (Li et al., 2018).
Supramolecular Architectures for Chemical Sensing
Research on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks indicates their utility in luminescence sensing of chemicals, including benzaldehyde derivatives. These frameworks show selective sensitivity, making them promising candidates for developing advanced sensing materials (Shi et al., 2015).
Anticancer and Antimicrobial Activities
Studies on benzothiazole derivatives have explored their biological activities, including anticancer and antimicrobial properties. Although the focus here is not on drug use or dosage, the synthetic strategies and structural analysis of these compounds can provide valuable insights into designing molecules with potential therapeutic benefits (Prabhu et al., 2015).
properties
IUPAC Name |
2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-5-9-7(16-11(5)12(14)15)3-4-8-10(9)13-6(2)17-8/h3-4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIMDELNVOEPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C3=C(CC2)SC(=N3)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid |
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